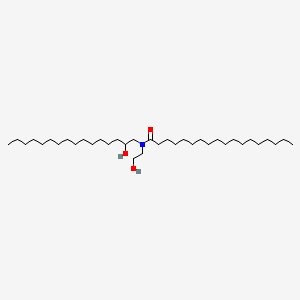![molecular formula C32H26Cl2N6O4 B12764938 Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- CAS No. 71130-18-2](/img/structure/B12764938.png)
Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a biphenyl core with dichloro substitutions and azo linkages, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’-dichloro[1,1’-biphenyl]-4,4’-diamine and acetoacetanilide.
Diazotization: The diamine undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetoacetanilide under controlled conditions to form the azo compound.
Final Product: The resulting product is purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Automated Systems: Automated systems ensure precise control of reaction conditions such as temperature, pH, and reaction time.
Purification: Industrial purification methods include distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: Halogen substitutions can occur at the dichloro biphenyl core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Amines: From reduction reactions.
Oxides: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(3-oxo-)]: Similar structure but lacks the azo linkages.
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[2-oxo-]: Similar structure with different functional groups.
Uniqueness
Butanamide, N,N’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo-4,1-phenylene)]bis[3-oxo- is unique due to its:
Azo Linkages: The presence of azo linkages imparts distinct chemical and physical properties.
Dichloro Substitutions: The dichloro substitutions enhance its reactivity and stability.
Properties
CAS No. |
71130-18-2 |
|---|---|
Molecular Formula |
C32H26Cl2N6O4 |
Molecular Weight |
629.5 g/mol |
IUPAC Name |
N-[4-[[2-chloro-4-[3-chloro-4-[[4-(3-oxobutanoylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)15-31(43)35-23-5-9-25(10-6-23)37-39-29-13-3-21(17-27(29)33)22-4-14-30(28(34)18-22)40-38-26-11-7-24(8-12-26)36-32(44)16-20(2)42/h3-14,17-18H,15-16H2,1-2H3,(H,35,43)(H,36,44) |
InChI Key |
WQYGXOIHDNQLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)NC(=O)CC(=O)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
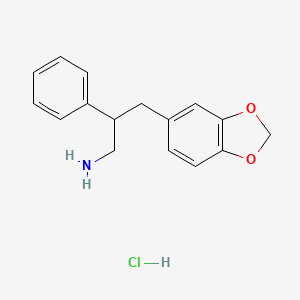
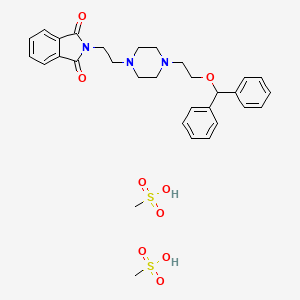
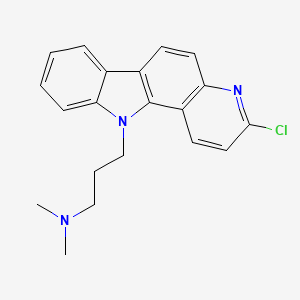

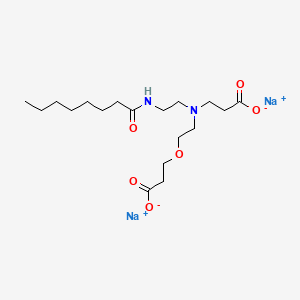
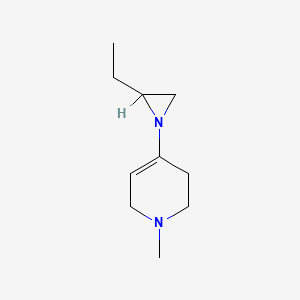
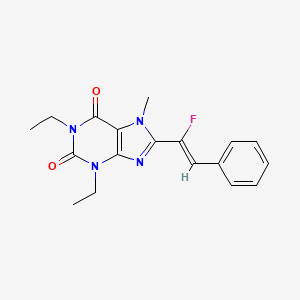
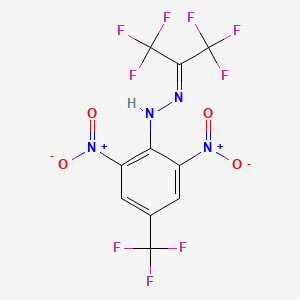
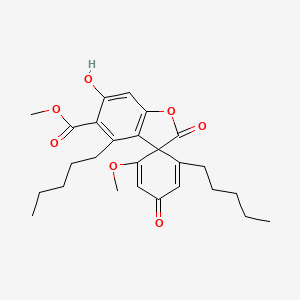
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)

